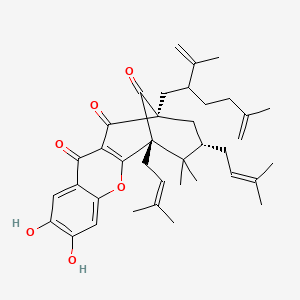

Nujiangefolin A

描述

Significance of Natural Products in Chemical Biology and Drug Discovery Research

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules. These compounds, derived from organisms such as plants, fungi, and bacteria, often possess novel mechanisms of action, making them invaluable as therapeutic leads and as tools to probe complex biological processes. In the realm of chemical biology, natural products serve as chemical probes to dissect cellular pathways and understand disease mechanisms at a molecular level. Their inherent complexity and stereochemical richness present unique scaffolds that are often difficult to replicate through synthetic chemistry, highlighting their continued importance in modern pharmaceutical research.

Overview of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) as a Class of Bioactive Natural Products

Nujiangefolin A belongs to the family of polycyclic polyprenylated acylphloroglucinols (PPAPs), a class of natural products characterized by a phloroglucinol (B13840) core adorned with multiple prenyl groups, often forming intricate polycyclic systems. smolecule.com PPAPs are predominantly isolated from plants of the Garcinia genus and are recognized for their remarkable structural diversity and significant biological activities. uky.edurhhz.net These activities are broad-ranging and include anticancer, anti-inflammatory, antibacterial, and antiviral properties. rhhz.net The complex architecture of PPAPs makes them challenging synthetic targets and fascinating subjects for biosynthetic and medicinal chemistry research. uky.eduresearchgate.net

Historical Discovery and Isolation of this compound and Related Analogs from Garcinia Species

This compound was first isolated from the leaves of Garcinia nujiangensis, a plant species found in China. smolecule.comuky.edu Its discovery was part of ongoing efforts to identify new, bioactive PPAPs from Garcinia species. uky.edu The isolation process typically involves solvent extraction of the plant material, followed by extensive chromatographic purification to separate the complex mixture of secondary metabolites. smolecule.com

During these investigations, several related analogs were also identified from various parts of Garcinia plants, including the fruits and twigs. uky.edu These analogs often share the same core carbon skeleton but differ in their substitution patterns or stereochemistry. Some of the known analogs isolated alongside or in related studies include:

Nujiangefolin B . uky.edu

Nujiangefolin D . uky.edu

Symphonone H . uky.edu

Garcimultiflorone E6 . uky.edu

(-)-Cycloxanthochymol . uky.edu

The structural elucidation of these compounds relies on extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). uky.edu The discovery of these related compounds highlights the chemical diversity within a single plant species and the broader Garcinia genus. researchgate.netrsc.orgtandfonline.com

Current Research Landscape and Academic Significance of this compound

Current research on this compound and its analogs is primarily focused on their potential as anticancer agents. smolecule.com Studies have demonstrated that these compounds exhibit cytotoxic effects against various human cancer cell lines. uky.edu For instance, the related compound Nujiangefolin D showed moderate cytotoxic activity against HeLa (cervical cancer), PANC-1 (pancreatic cancer), and MDA-MB-231 (breast cancer) cells. uky.edu

A significant aspect of the current research is the investigation of their mechanism of action. Evidence suggests that some PPAPs, including derivatives structurally similar to this compound, exert their effects by inhibiting the mechanistic target of rapamycin (B549165) (mTOR) pathway. smolecule.comuky.edu The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. smolecule.comrhhz.net Molecular docking studies have been employed to model the interaction between these PPAPs and the mTOR kinase, providing insights into the structural basis of their inhibitory activity. uky.edu

The academic significance of this compound lies in its unique chemical structure and its potential as a lead compound for the development of new anticancer therapeutics. Its complex architecture continues to inspire research in total synthesis, while its biological activity provides a valuable tool for studying cellular signaling pathways like mTOR. smolecule.com

Data Tables

Table 1: Cytotoxic Activity of Nujiangefolin D

| Cell Line | Cancer Type | IC₅₀ (μM) |

| HeLa | Cervical Cancer | 5.6 ± 0.1 |

| PANC-1 | Pancreatic Cancer | 9.1 ± 0.2 |

| MDA-MB-231 | Breast Cancer | 8.3 ± 0.2 |

Data sourced from a study on Nujiangefolin D, a related analog of this compound. uky.edu

Structure

3D Structure

属性

分子式 |

C38H48O6 |

|---|---|

分子量 |

600.8 g/mol |

IUPAC 名称 |

(1R,13R,15S)-6,7-dihydroxy-16,16-dimethyl-1,15-bis(3-methylbut-2-enyl)-13-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)-3-oxatetracyclo[11.3.1.02,11.04,9]heptadeca-2(11),4,6,8-tetraene-10,12,17-trione |

InChI |

InChI=1S/C38H48O6/c1-21(2)11-13-25(24(7)8)19-37-20-26(14-12-22(3)4)36(9,10)38(35(37)43,16-15-23(5)6)34-31(33(37)42)32(41)27-17-28(39)29(40)18-30(27)44-34/h12,15,17-18,25-26,39-40H,1,7,11,13-14,16,19-20H2,2-6,8-10H3/t25?,26-,37-,38+/m0/s1 |

InChI 键 |

GNNBHBRZPVSHKB-IVQHQZAFSA-N |

手性 SMILES |

CC(=CC[C@H]1C[C@]2(C(=O)C3=C([C@](C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C |

规范 SMILES |

CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C |

产品来源 |

United States |

Isolation, Advanced Characterization Methodologies, and Natural Origin of Nujiangefolin a

Botanical Sourcing and Contextual Isolation of Nujiangefolin A

This compound is a naturally occurring compound sourced from Garcinia nujiangensis. smolecule.comuky.edu This plant is the primary natural source from which this compound has been isolated. smolecule.comuky.edu The compound is found in various parts of the plant, including the fruits and twigs. uky.edunih.gov

Origin and Distribution of Garcinia nujiangensis

Garcinia nujiangensis is a species of evergreen trees or shrubs belonging to the Clusiaceae family. efloras.orgiesrj.com This plant species is native to Southeast Tibet and the northwestern and western parts of Yunnan province in China. kew.org It typically grows in dense forests on mountain slopes and in valleys at altitudes ranging from 1100 to 1700 meters, though it can be found as low as 800 meters. efloras.org The genus Garcinia is widely distributed across tropical regions of Asia, Africa, and Polynesia. iesrj.com In China, there are 22 recorded species of Garcinia, with 13 being endemic to the region. journalssystem.com

Garcinia nujiangensis trees grow to a height of 10-15 meters. efloras.org They are characterized by their gray-brown bark and lanceolate, ovate-lanceolate, or oblong-lanceolate leaves. efloras.org The plant is dioecious, with male and female flowers on separate trees. efloras.org The fruit is yellowish, globose, ellipsoid, or ovoid and contains one or two seeds. efloras.org

Extraction and Purification Techniques for this compound from Plant Biomass

The isolation of this compound from Garcinia nujiangensis involves a multi-step process that begins with the harvesting and drying of the plant material, typically the fruits or twigs. smolecule.comnih.gov This is followed by extraction using various solvents and subsequent purification through chromatographic techniques. smolecule.com

Conventional solvent extraction is a primary method for obtaining crude extracts containing this compound. This process involves the use of organic solvents to dissolve the target compound from the dried and ground plant biomass. smolecule.comsemanticscholar.org Commonly used solvents for this purpose include acetone (B3395972) and methanol. smolecule.comnih.gov

The efficiency of the extraction process is influenced by several factors, including the choice of solvent, the ratio of solvent to solid material, extraction time, and temperature. semanticscholar.org Optimization of these parameters is crucial for maximizing the yield of this compound. For instance, the infusion method, a type of maceration, can be employed where the powdered plant material is mixed with a solvent and allowed to stand for a period. dergipark.org.tr Reflux extraction, which involves repeated evaporation and condensation of the solvent, can also be used to enhance extraction efficiency, though it is not suitable for thermolabile compounds. researchgate.net

Table 1: Conventional Solvent Extraction Parameters

| Parameter | Description | Common Choices |

|---|---|---|

| Plant Part | The part of Garcinia nujiangensis used for extraction. | Fruits, Twigs smolecule.comnih.gov |

| Solvent | The liquid used to dissolve this compound. | Acetone, Methanol smolecule.comnih.gov |

| Particle Size | The size of the ground plant material. | Finely ground powder dergipark.org.tr |

| Extraction Time | The duration of the extraction process. | Varies depending on the method. |

| Temperature | The temperature at which extraction is performed. | Room temperature or elevated, depending on the method. dergipark.org.trresearchgate.net |

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, advanced extraction technologies are being explored. nih.gov These methods offer more efficient and environmentally friendly alternatives. dergipark.org.tr

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), utilizes high pressure and temperature to enhance extraction efficiency, reduce solvent volume, and shorten extraction time. dergipark.org.trnih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, leading to faster extraction. semanticscholar.org

Other advanced techniques include Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE). semanticscholar.org

These modern methods are generally faster, require less solvent, and consume less energy compared to traditional techniques. dergipark.org.tr

Following extraction, the crude extract, which is a complex mixture of compounds, undergoes purification to isolate this compound. mdpi.com Chromatographic techniques are fundamental to this purification process. smolecule.comsigmaaldrich.com The choice of chromatographic method depends on the properties of the target compound and the desired purity. sartorius.commdpi.com

Medium-Pressure Liquid Chromatography (MPLC) is often used as an initial purification step. mdpi.comuu.se It allows for the separation of large amounts of extract and can enrich the fraction containing this compound before further purification. mdpi.comuu.se MPLC operates at lower pressures than HPLC and is suitable for processing larger sample loads. uu.se

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound to achieve high purity. mdpi.comcore.ac.uk Analytical HPLC can be used to monitor the purification process, while preparative HPLC is employed for isolating larger quantities of the pure compound. uu.se The combination of MPLC for initial fractionation followed by preparative HPLC for final purification is a common and effective strategy. mdpi.com

Table 2: Chromatographic Purification of this compound

| Technique | Purpose | Stationary Phase Examples |

|---|---|---|

| Silica Gel Column Chromatography | Initial purification of the crude extract. smolecule.com | Silica gel smolecule.com |

| Medium-Pressure Liquid Chromatography (MPLC) | Fractionation and enrichment of target compounds. mdpi.comuu.se | Silica gel, C18 reversed-phase mdpi.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Final purification to obtain high-purity this compound. mdpi.comcore.ac.uk | C18 reversed-phase researchgate.net |

Chromatographic Strategies for Isolation and Purification of this compound

Counter-Current Chromatography Techniques

Counter-current chromatography (CCC) is a form of liquid-liquid partition chromatography that has proven effective in the isolation of natural products. aocs.org Unlike traditional column chromatography, CCC utilizes a liquid stationary phase, which eliminates irreversible adsorption of the sample onto a solid support. cannabistech.com This technique relies on the partitioning of analytes between two immiscible liquid phases, with a centrifugal force holding the stationary phase in place while the mobile phase is pumped through. aocs.orgcannabistech.com

The primary advantage of CCC in the context of isolating compounds like this compound is its high sample capacity and the reduced consumption of solvents, making it suitable for preparative-scale separations. aocs.org For instance, preparative CCC has been successfully used to isolate various alkaloids by selecting an appropriate two-phase solvent system. In one application, a system composed of ethyl acetate-tetrachloromethane-methanol-water was optimized for large-scale isolation, yielding compounds with high purity. nih.gov This highlights the capability of CCC to handle complex crude extracts and efficiently separate target compounds. aocs.orgnih.gov The versatility of CCC allows for the use of a wide range of solvent systems, enabling the separation of both polar and nonpolar compounds. cannabistech.com

Sophisticated Spectroscopic and Analytical Techniques for this compound Structural Elucidation

The determination of the intricate molecular structure of this compound relies on a suite of advanced spectroscopic and analytical methods. numberanalytics.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable in this process, providing detailed information about the molecule's connectivity, stereochemistry, and elemental composition. numberanalytics.comsolubilityofthings.comacdlabs.com

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (1D and 2D NMR, NOESY)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like this compound. numberanalytics.comjeolusa.comoxinst.com High-field instruments enhance spectral resolution, which is crucial for deciphering the complex spin systems present in natural products. nih.govosti.gov The process typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. openaccessjournals.com 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between atoms. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms. HMBC provides information about longer-range correlations between protons and carbons, helping to piece together the carbon skeleton.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly vital as it identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This through-space correlation is fundamental for determining the relative stereochemistry of the molecule. libretexts.org

Table 1: Representative NMR Data for Structural Elucidation (Note: This table is a generalized representation of the type of data obtained for a complex molecule like this compound and is for illustrative purposes. Actual chemical shifts are specific to the compound.)

The relative configuration of a molecule describes the spatial arrangement of its atoms relative to each other. reddit.com For complex molecules with multiple chiral centers, determining the relative stereochemistry is a significant challenge. The NOESY experiment is a powerful tool for this purpose. libretexts.orgresearchgate.net By observing cross-peaks between protons in a NOESY spectrum, researchers can infer which protons are on the same face of the molecule. libretexts.org For example, NOESY correlations between specific protons can confirm the relative stereochemistry at different chiral centers. researchgate.net This method is complementary to other techniques like J-coupling constant analysis and, more recently, comparing experimental and quantum chemically computed NMR chemical shifts. isibugs.org

Despite its power, NMR spectroscopy faces challenges in the structural elucidation of complex natural products like this compound. numberanalytics.com These challenges often stem from:

Limited Sample Quantities: Natural products are often isolated in very small amounts, which can make it difficult to obtain high-quality NMR data, especially for less sensitive experiments like ¹³C NMR or 2D correlations. numberanalytics.com

Spectral Complexity: The NMR spectra of large and complex molecules frequently suffer from severe signal overlap, where multiple protons or carbons have very similar chemical shifts. numberanalytics.comresearchgate.net This makes unambiguous assignment of signals and interpretation of coupling patterns difficult.

Presence of Impurities: Even after extensive purification, samples may contain residual impurities that can complicate the NMR spectra. numberanalytics.com

Molecular Flexibility: For molecules that are not rigid, the interpretation of NOESY data can be ambiguous, as the distances between protons can average out over different conformations. mdpi.com

Overcoming these challenges often requires the use of very high-field NMR spectrometers and advanced NMR pulse sequences. nih.govpageplace.de

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for this compound

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule with high accuracy. researchgate.netresearchgate.netmeasurlabs.com This precision allows for the unambiguous determination of the molecular formula of a compound, a fundamental piece of information for structural elucidation. jeolusa.comresearchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. researchgate.net

The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, enables the measurement of mass-to-charge ratios to several decimal places. researchgate.netresearchgate.net This accuracy is essential for confirming the identity of a newly isolated compound like this compound.

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. wikipedia.orgnationalmaglab.org The resulting fragment ions are then analyzed by a second mass spectrometer. wikipedia.org This process provides valuable information about the structure of the original molecule, as the fragmentation pattern is often characteristic of specific structural motifs and functional groups. nationalmaglab.orglabmanager.com

In an MS/MS experiment, the initial ion is referred to as the precursor ion, and the resulting fragments are called product ions. nationalmaglab.org By analyzing the masses of the product ions, researchers can deduce the structure of the precursor ion. eag.comnih.gov This technique is particularly useful for distinguishing between isomers and for sequencing peptides. labmanager.comnih.gov For a complex molecule like this compound, MS/MS data complements NMR data by providing independent confirmation of the proposed structure through its characteristic fragmentation.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Triptolide |

| Celastrol |

| Isoliensinine |

| Liensinine |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

The determination of the absolute configuration of complex chiral molecules like this compound is a crucial aspect of their characterization. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique employed for this purpose. The methodology relies on the differential absorption of left and right circularly polarized light by a chiral molecule.

In the case of PPAPs isolated from Garcinia species, the absolute configuration is often established by comparing the experimental ECD spectrum of the natural product with the theoretically calculated spectrum of a proposed stereoisomer. For instance, in the study of Nujiangefolin D, a compound co-isolated with this compound and possessing a similar carbon skeleton, its absolute configuration was successfully determined by this method. uky.edu The process involves quantum chemical calculations to generate the theoretical ECD spectra for possible stereoisomers. The stereoisomer whose calculated spectrum shows the best match with the experimental spectrum is then assigned as the correct absolute configuration of the natural product. nih.govresearchgate.netresearchgate.net

While specific experimental ECD data for this compound is not widely published, the established methodology for related compounds from the same source strongly indicates that its absolute configuration would be determined in a similar fashion. This involves comparing its experimental ECD spectrum with theoretically calculated spectra to assign the correct stereochemistry at its multiple chiral centers.

X-ray Crystallography for Definitive this compound Structure Confirmation

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For many complex natural products, obtaining crystals of suitable quality for X-ray diffraction analysis can be a significant challenge. While X-ray crystallography has been successfully applied to determine the structures of some PPAPs, there is no definitive published report of a single-crystal X-ray diffraction analysis for this compound itself. researchgate.netresearchgate.net The successful application of this technique would provide the most definitive confirmation of its molecular structure and absolute stereochemistry, corroborating the assignments made by other spectroscopic methods.

Hyphenated Analytical Techniques (e.g., LC-MS, LC-NMR) for Comprehensive this compound Analysis

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable tools in the study of natural products. The combination of liquid chromatography (LC) with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy provides a wealth of information from complex mixtures, facilitating the discovery and comprehensive analysis of novel compounds like this compound.

In the initial investigation of the chemical constituents of Garcinia nujiangensis, a strategy employing LC-MS and LC-photodiode array (PDA) detection was utilized to screen for new and interesting compounds. uky.edu This approach allows for the rapid analysis of crude extracts, providing information on the molecular weight and UV-Vis absorption profile of individual components. This compound was identified as a component of the extract through this screening process, which guided its subsequent targeted isolation.

Once isolated, LC-MS is further used to confirm the purity of the compound and to obtain high-resolution mass spectrometry (HRMS) data, which is crucial for determining its elemental composition. uky.edu While LC-NMR is a powerful technique for obtaining detailed structural information of components in a mixture without the need for prior isolation, its specific application to the comprehensive analysis of purified this compound has not been extensively detailed in the available literature. However, the use of 1D and 2D NMR spectroscopy, after isolation, has been fundamental in elucidating its planar structure and relative stereochemistry. uky.edu

Table 1: Summary of Analytical Methodologies for this compound and Related Compounds

| Methodology | Application | Key Findings/Inferences | References |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration. | The absolute configuration of the related Nujiangefolin D was determined by comparing experimental and calculated ECD spectra. This method is inferred to be applicable to this compound. | uky.edunih.govresearchgate.netresearchgate.net |

| X-ray Crystallography | Definitive 3D structure and absolute configuration confirmation. | Considered the definitive method for structural elucidation of crystalline compounds. No published crystal structure for this compound has been found. | researchgate.netresearchgate.net |

| LC-MS/LC-PDA | Screening of natural extracts, purity assessment, and molecular weight determination. | Used in the initial screening of Garcinia nujiangensis extracts, leading to the targeted isolation of this compound. Confirmed molecular formula through HRMS. | uky.edu |

| NMR Spectroscopy | Elucidation of planar structure and relative stereochemistry. | 1D and 2D NMR data were crucial in determining the connectivity and spatial arrangement of atoms in the this compound molecule. | uky.edu |

Biosynthetic Pathways and Regulation of Nujiangefolin a

Proposed Biosynthetic Origins and Precursors of Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)

The biosynthesis of PPAPs, including Nujiangefolin A, is a hybrid process that merges two fundamental metabolic pathways: the polyketide pathway and the isoprenoid pathway (specifically, the mevalonate/methylerythritol phosphate (B84403) pathway). acs.orgnih.govnih.gov This dual origin is responsible for the characteristic structure of PPAPs, which consists of a central acylphloroglucinol core decorated with multiple isoprenoid (prenyl) side chains.

The proposed biosynthetic sequence begins with the formation of the acylphloroglucinol core. This core is believed to be synthesized via the polyketide pathway, where starter and extender units, typically derived from acetyl-CoA and malonyl-CoA, are condensed by a polyketide synthase (PKS) enzyme. The initial product undergoes cyclization and aromatization to form a phloroglucinol (B13840) ring, which is subsequently acylated. researchgate.net

Following the formation of the acylphloroglucinol intermediate, the isoprenoid pathway provides the prenyl groups. This pathway generates the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.net These activated isoprenoid units are then attached to the phloroglucinol core by prenyltransferase enzymes. Successive additions of these units lead to the formation of monocyclic polyprenylated acylphloroglucinols (MPAPs), which are the direct precursors to the more complex polycyclic structures. acs.orgfrontiersin.org The final polycyclic framework of compounds like this compound is achieved through a series of intramolecular cyclizations of these MPAP intermediates, often involving complex cationic or radical-mediated reactions. acs.orgnih.gov

| Pathway | Precursor(s) | Intermediate/Product | Role in PPAP Biosynthesis |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Acylphloroglucinol | Forms the central aromatic core |

| Mevalonate (MVA) / Methylerythritol Phosphate (MEP) Pathway | Acetyl-CoA / Pyruvate, Glyceraldehyde-3-phosphate | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | Provides the isoprenoid (prenyl) side chains |

Enzymatic Machinery and Gene Clusters Implicated in this compound Biosynthesis

While the complete enzymatic cascade for this compound has not been fully elucidated, the biosynthesis of PPAPs is understood to be catalyzed by several key classes of enzymes. These enzymes are encoded by genes that are typically organized into a biosynthetic gene cluster (BGC) on the chromosome of the producing organism. researchgate.netmdpi.com This clustering facilitates the coordinated regulation and expression of all the enzymes required for the pathway.

The key enzymes presumed to be involved in the biosynthesis of this compound include:

Polyketide Synthase (PKS): A Type III PKS is likely responsible for catalyzing the initial steps of the pathway, condensing acyl-CoA and malonyl-CoA units to synthesize the phloroglucinol core.

Acyltransferase: This enzyme would attach the specific acyl group (e.g., isobutyryl or benzoyl) to the phloroglucinol ring, a critical step in forming the acylphloroglucinol intermediate.

Prenyltransferases (PTs): These enzymes catalyze the C- or O-prenylation of the acylphloroglucinol core by transferring DMAPP or other prenyl pyrophosphates (like geranyl pyrophosphate, GPP) to the aromatic ring. The number and position of these prenylations are key determinants of the final structure.

Oxidoreductases (e.g., Cytochrome P450s): These enzymes are crucial for the subsequent, often complex, oxidative cyclization reactions. nih.gov They can introduce hydroxyl groups or epoxides onto the prenyl chains, initiating cascade reactions that form the intricate bicyclic or tricyclic core structures characteristic of PPAPs like this compound. acs.orgfrontiersin.org

Cyclases: Specialized cyclase enzymes may be involved in controlling the stereochemistry and regioselectivity of the intramolecular cyclization reactions that form the final polycyclic skeleton.

The identification and characterization of the specific BGC for this compound would be a significant step toward understanding its biosynthesis at a molecular level and would enable heterologous expression and pathway engineering efforts. f1000research.com

Environmental and Genetic Factors Influencing this compound Accumulation in Natural Sources

The production and accumulation of secondary metabolites like this compound in their natural sources, primarily plants of the Hypericum and Garcinia genera, are tightly regulated by a combination of genetic and environmental factors. frontiersin.orgmdpi.com

Environmental Factors: The biosynthesis of plant secondary metabolites is often a response to external stimuli and environmental stress. frontiersin.org Factors that can influence PPAP accumulation include:

Temperature: Optimal temperature ranges exist for plant growth and metabolite production. Deviations from this range can induce stress responses that may either enhance or suppress PPAP synthesis. mdpi.com

Nutrient Availability: The availability of essential nutrients, such as nitrogen and phosphorus, in the soil can significantly impact the allocation of resources between primary and secondary metabolism. uni-lj.si

Water Stress: Drought conditions can trigger defense mechanisms in plants, often leading to an increased production of secondary metabolites. frontiersin.org

Biotic Stress: Attack by herbivores or pathogens is a well-known inducer of secondary metabolite production as part of the plant's defense system. nih.gov

Genetic Factors: The capacity to produce this compound is fundamentally determined by the genetic makeup of the organism. Key genetic factors include:

Presence of the Biosynthetic Gene Cluster (BGC): The organism must possess the complete set of genes encoding the necessary enzymes for the entire biosynthetic pathway.

Transcription Factors: The expression of the BGC is controlled by regulatory proteins known as transcription factors. frontiersin.orgnih.gov These factors can bind to promoter regions of the biosynthetic genes to activate or repress their transcription in response to developmental cues or environmental signals.

Developmental Stage: The accumulation of many secondary metabolites is linked to the developmental stage of the plant, with concentrations often being highest in specific tissues (e.g., flowers, leaves) or at particular times, such as during flowering or fruiting. nih.gov

| Factor Type | Specific Factor | Potential Influence on this compound Accumulation |

| Environmental | Light Intensity/Duration | Can modulate the expression of biosynthetic genes. |

| Temperature | Affects enzyme kinetics and can induce stress responses. | |

| Nutrient Availability | Influences the allocation of metabolic precursors. | |

| Biotic/Abiotic Stress | Often upregulates secondary metabolism as a defense mechanism. | |

| Genetic | Biosynthetic Gene Cluster | Determines the fundamental capability to produce the compound. |

| Transcription Factors | Regulate the rate of gene expression for the biosynthetic pathway. | |

| Plant Developmental Stage | Accumulation can be tissue-specific and time-dependent. |

Strategies for Elucidating Biosynthetic Steps of this compound (e.g., Isotopic Labeling Studies)

Elucidating the precise biosynthetic pathway of a complex natural product like this compound requires a multi-faceted approach combining chemical, genetic, and biochemical techniques. nih.govresearchgate.net

Isotopic Labeling Studies: This is a classical and powerful technique to trace the origin of every atom in a molecule. musechem.com It involves feeding the producing organism with precursors that have been "labeled" with a heavy, stable isotope (e.g., ¹³C, ²H, ¹⁸O) or a radioactive isotope (e.g., ¹⁴C, ³H). wikipedia.orgnih.gov The organism metabolizes these labeled precursors, incorporating the isotopes into the final product. By analyzing the position of the labels in the isolated this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can deduce the precursor-product relationships and map the intricate bond rearrangements that occur during biosynthesis. slideshare.net

Genome Mining and Gene Cluster Identification: With advances in DNA sequencing, researchers can scan the genome of the producing organism for putative BGCs. nih.gov Genes encoding typical natural product enzymes (like PKS and prenyltransferases) that are clustered together are strong candidates for the this compound pathway.

Gene Inactivation and Heterologous Expression: Once a candidate BGC is identified, the function of individual genes can be tested. Gene knockout or silencing techniques can be used to disable a specific gene in the native organism; if the production of this compound is halted or an intermediate accumulates, the gene's function is confirmed. rsc.org Alternatively, the entire gene cluster or individual genes can be transferred into a more tractable host organism (like yeast or E. coli) to see if it can produce the final compound or intermediates, a process known as heterologous expression. nih.gov

Biomimetic Synthesis: This chemical approach attempts to replicate the proposed biosynthetic steps in a laboratory setting. A successful synthesis that mimics the proposed natural cyclization cascades provides strong circumstantial evidence for the plausibility of the hypothesized biosynthetic pathway. acs.orgacs.org

After a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available information on the synthetic methodologies or chemical derivatization of the compound "this compound."

Specifically, no research findings, scholarly articles, or patents could be located that address the following topics for this compound:

Total Synthesis Approaches: There are no published reports on the total synthesis of this compound or its related scaffolds.

Retrosynthetic Analysis: No literature exists detailing a retrosynthetic analysis of the this compound core structure.

Key Synthetic Transformations: Information regarding specific chemical reactions or methodologies for the construction of this compound is not available.

Synthetic Challenges and Innovations: Consequently, there are no documented challenges or innovative solutions related to its synthesis.

Semisynthetic Modifications: There is no information on the modification of the this compound scaffold.

Strategies for Structural Diversification: No strategies for creating derivatives of this compound have been published.

Synthesis of Analogs and Derivatives: The synthesis of any analogs or derivatives of this compound has not been reported in the scientific literature.

Due to the complete absence of research data on the synthesis of this compound, it is not possible to generate the requested article with scientifically accurate and detailed information. The creation of such an article would require fabricating data, which is contrary to the principles of scientific integrity. Further research and publication by the scientific community are required before a comprehensive article on the synthesis of this compound can be written.

Synthetic Methodologies and Chemical Derivatization of Nujiangefolin a

Combinatorial Chemistry and Diversity-Oriented Synthesis for Nujiangefolin A Related Libraries

The intricate architecture of this compound, a complex diterpenoid, presents both a challenge and an opportunity for the application of modern synthetic strategies aimed at generating chemical libraries for biological screening. While specific reports on the combinatorial or diversity-oriented synthesis (DOS) of this compound itself are not prominent in the current literature, the principles established through work on other complex natural products provide a clear framework for how such endeavors could be approached. nih.govnih.gov These strategies are essential for exploring the structure-activity relationships (SAR) of this compound and for the discovery of new analogs with potentially enhanced or novel biological activities.

The core philosophy behind applying combinatorial chemistry to a natural product scaffold like this compound is to systematically and rapidly create a large number of derivatives. edelris.comroutledge.com This is typically achieved by modifying peripheral functional groups on the core structure. In contrast, diversity-oriented synthesis aims to generate libraries with greater structural and stereochemical diversity, often by employing branching pathways from a common intermediate to produce a range of distinct molecular skeletons. cam.ac.ukcam.ac.uk

A hypothetical approach to building a this compound-related library could involve leveraging key functional groups on the molecule, such as hydroxyl or carbonyl groups, as points for diversification. For instance, parallel synthesis techniques could be employed to acylate or etherify hydroxyl groups with a wide array of carboxylic acids or alkyl halides, respectively. mt.comasynt.com Similarly, carbonyl groups could be subjected to various olefination or reductive amination reactions to introduce diverse substituents.

Diversity-oriented synthesis of this compound analogs would likely commence from a late-stage synthetic intermediate or a simplified core structure that allows for significant structural modifications. researchgate.net For example, a key cyclization step in the synthesis of the this compound core could be varied by using different reaction partners or catalysts to generate a library of compounds with diverse polycyclic frameworks. nih.gov This approach would yield analogs that differ not just in their peripheral functionality but in their fundamental three-dimensional shape, which can be crucial for interacting with biological targets. cam.ac.uk

The power of these high-throughput synthetic methods lies in their ability to quickly generate a multitude of compounds for biological evaluation. scielo.br The screening of such libraries against various biological targets could uncover novel therapeutic leads and provide a deeper understanding of the molecular pharmacology of this class of compounds.

Below are illustrative data tables representing a hypothetical combinatorial library based on the this compound scaffold.

Table 1: Hypothetical Combinatorial Library of this compound Analogs via Acylation

This table illustrates a focused library where the hydroxyl groups of a this compound core are acylated with a variety of acyl chlorides in a parallel synthesis format.

| Compound ID | This compound Core | R1-COCl (Acylating Agent) | R2-COCl (Acylating Agent) |

| NUJI-A-001 | Core A | Acetyl chloride | Benzoyl chloride |

| NUJI-A-002 | Core A | Acetyl chloride | Cyclopropanecarbonyl chloride |

| NUJI-A-003 | Core A | Propionyl chloride | Benzoyl chloride |

| NUJI-A-004 | Core A | Propionyl chloride | Cyclopropanecarbonyl chloride |

| NUJI-A-005 | Core A | Isobutyryl chloride | Benzoyl chloride |

| NUJI-A-006 | Core A | Isobutyryl chloride | Cyclopropanecarbonyl chloride |

Table 2: Hypothetical Diversity-Oriented Synthesis Library Based on a this compound Precursor

This table conceptualizes a DOS library where a common precursor is subjected to different reaction conditions to yield skeletally diverse polycyclic structures.

| Compound ID | Common Precursor | Reaction Pathway | Resulting Scaffold |

| NUJI-D-001 | Precursor X | Intramolecular Diels-Alder | Tetracyclic Core 1 |

| NUJI-D-002 | Precursor X | Nazarov Cyclization | Fused Cyclopentenone Core |

| NUJI-D-003 | Precursor X | Pauson-Khand Reaction | Fused Bicyclic Core |

| NUJI-D-004 | Precursor Y | Ring-Closing Metathesis | Macrocyclic Diterpenoid |

| NUJI-D-005 | Precursor Y | Transannular Cyclization | Bridged Polycyclic Core |

These tables are intended to be representative of the types of libraries that could be generated through the application of combinatorial and diversity-oriented synthesis principles to the this compound scaffold. The actual synthesis and characterization of such libraries would require significant experimental work.

Preclinical Pharmacological and Biological Investigations of Nujiangefolin a

In Vitro Biological Activities of Nujiangefolin A

Investigations into the biological activities of this compound have primarily focused on its potential as a cytotoxic agent. Data regarding other biological effects remain scarce in published literature.

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (e.g., HeLa, PANC-1, MDA-MB-231)

This compound is a polycyclic polyprenylated acylphloroglucinol (PPAP) isolated from the fruit of Garcinia nujiangensis. smolecule.comuky.edu Its potential to inhibit the growth of cancer cells has been assessed, though detailed results are not widely available.

In a 2019 study, this compound was isolated as one of six PPAPs from Garcinia nujiangensis and evaluated for cytotoxic activity against three human cancer cell lines: HeLa (cervical cancer), PANC-1 (pancreatic cancer), and MDA-MB-231 (breast cancer). uky.edu While the study reported moderate cytotoxic activity for a newly discovered analogue, nujiangefolin D, the specific IC₅₀ values for this compound were noted to be in a supplementary data table (Table S2) which is not available in the main publication. uky.edu

However, other research indicates that the cytotoxic activity of this compound may be limited or cell-line specific. A separate preclinical investigation found this compound to be inactive when tested against the human gastric adenocarcinoma (AGs) and human pancreatic adenocarcinoma (BXPC-3) cell lines. core.ac.uk The same study noted it was tested against the A375 human malignant melanoma cell line, though the outcome was not specified. core.ac.uk

| Cell Line | Cancer Type | Reported Activity | IC₅₀ (µM) |

|---|---|---|---|

| HeLa | Cervical Cancer | Tested uky.edu | Data not available in source uky.edu |

| PANC-1 | Pancreatic Cancer | Tested uky.edu | Data not available in source uky.edu |

| MDA-MB-231 | Breast Cancer | Tested uky.edu | Data not available in source uky.edu |

| AGs | Gastric Adenocarcinoma | Inactive core.ac.uk | N/A |

| BXPC-3 | Pancreatic Adenocarcinoma | Inactive core.ac.uk | N/A |

Anti-inflammatory and Immunomodulatory Effects

While many natural products derived from the Garcinia genus are known to possess anti-inflammatory properties, a targeted search of scientific literature did not yield any specific studies demonstrating or quantifying the in vitro anti-inflammatory or immunomodulatory effects of this compound. tcmjc.combiocrick.comrhhz.net

Antimicrobial and Antiviral Properties

There is no specific information available from the reviewed studies to suggest that this compound has been evaluated for its antimicrobial or antiviral properties. Research into the Garcinia family of plants sometimes notes these activities for various extracts or other isolated compounds, but data specific to this compound is absent. researchgate.netbiocrick.com

Other Reported Bioactivities of this compound

No other distinct in vitro bioactivities for this compound, such as antioxidant effects, are detailed in the available research literature. tcmjc.com

Cellular and Molecular Mechanisms of Action of this compound (Preclinical)

The precise cellular and molecular mechanisms underlying the biological activities of this compound have not been extensively investigated.

Target Identification and Validation (e.g., mTOR Pathway Modulation)

Current scientific literature does not identify or validate specific molecular targets for this compound.

It is important to distinguish the activity of this compound from that of its analogue, nujiangefolin D. Research on nujiangefolin D, a compound isolated from the same plant, demonstrated that its antitumor mechanism involves the inhibition of the human serine/threonine-protein kinase mTOR. uky.edu This was supported by virtual docking simulations and western blotting analysis which showed that nujiangefolin D could inhibit HeLa cell proliferation via the mTOR pathway. uky.edu However, these findings are explicitly attributed to nujiangefolin D, and there is no evidence to suggest that this compound functions through the same mechanism. smolecule.comuky.edu

Molecular Docking Studies of this compound-Target Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein. uky.edubiocrick.com This technique is instrumental in drug discovery for identifying potential interactions at an atomic level. uky.edubiocrick.com

While detailed molecular docking studies specifically for this compound are not extensively documented in peer-reviewed literature, research on closely related analogues provides insight into its potential mechanisms. For instance, a study on Nujiangefolin D, a polycyclic polyprenylated acylphloroglucinol (PPAP) with a similar carbon skeleton to this compound, involved virtual docking to the human Serine/threonine-protein kinase mTOR (PDB code: 4DRI). tcmjc.com This analysis for Nujiangefolin D was performed to explain its observed antitumor mechanism. tcmjc.com Given the structural similarity, it is plausible that this compound may also interact with protein kinases like mTOR, a key regulator of cell physiology, but specific computational studies are required to confirm this hypothesis. tcmjc.comcore.ac.uk

Protein Expression Analysis (e.g., Western Blotting for phospho-mTOR)

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. biocrick.comsmolecule.com It is a crucial tool for understanding how a compound affects cellular protein levels and signaling pathways. smolecule.com

Specific protein expression analyses for this compound are limited in available scientific reports. However, studies on the related compound Nujiangefolin D have utilized Western blotting to investigate its effect on the mTOR pathway in HeLa cells. tcmjc.com In that analysis, treatment with Nujiangefolin D led to a reduction in the expression of phosphorylated mTOR (p-mTOR). tcmjc.com The mTOR protein is a central regulator of cell growth and proliferation, and its phosphorylation state is critical for its activity. The inhibition of mTOR phosphorylation by Nujiangefolin D suggests a potential mechanism of action that could be shared by structurally similar compounds like this compound. tcmjc.com Direct Western blot analysis following treatment with this compound is necessary to verify its specific effects on p-mTOR and other related proteins.

Modulation of Cellular Signaling Pathways by this compound (e.g., PI3K/Akt/mTOR)

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. core.ac.uk Dysregulation of this pathway is a common feature in many human cancers, making it a significant target for therapeutic development.

Evidence suggests that this compound may exert its biological effects through the modulation of key cellular signaling pathways. The mTOR pathway, in particular, has been identified as a likely target. The mTOR protein kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream processes. tcmjc.com mTORC1 is known to control protein synthesis, cell growth, and autophagy, while mTORC2 is primarily involved in cell proliferation and survival. tcmjc.com Research on analogous compounds, such as Nujiangefolin D, has demonstrated an inhibitory effect on the mTOR pathway. tcmjc.com This inhibition is significant as mTORC1 activation is a common event in many cancers, often resulting from mutations in upstream pathways like PI3K/Akt. tcmjc.com The potential for this compound to inhibit this pathway suggests it could be a valuable compound for further investigation in cancer research.

Effects on Cellular Processes (e.g., Cell Proliferation, Apoptosis, Autophagy, Cell Cycle Progression)

This compound, a polyprenylated acylphloroglucinol isolated from Garcinia nujiangensis, has demonstrated notable cytotoxic activity against various cancer cell lines. tcmjc.com Its effects on fundamental cellular processes such as proliferation, apoptosis, and autophagy are key areas of preclinical investigation.

Studies have reported that this compound exhibits cytotoxic effects, indicating its potential to inhibit cancer cell growth. Research has highlighted its activity against human lung carcinoma (A549) and human malignant melanoma (A375) cell lines. While detailed mechanistic studies on this compound's role in apoptosis (programmed cell death) and autophagy (a cellular degradation process) are still emerging, related compounds are known to induce both processes in cancer cells. The interplay between apoptosis and autophagy is complex and can determine a cell's fate in response to therapeutic agents. The ability to trigger these cell death pathways is a hallmark of many anticancer compounds.

Table 1: Documented Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | Reported Activity | Reference |

|---|---|---|---|---|

| This compound | A549 | Human Lung Carcinoma | Cytotoxic | |

| This compound | A375 | Human Malignant Melanoma | Cytotoxic | |

| Nujiangefolin D* | HeLa | Cervical Cancer | IC50: 5.6 µM | tcmjc.com |

| Nujiangefolin D* | PANC-1 | Pancreatic Cancer | IC50: 9.1 µM | tcmjc.com |

| Nujiangefolin D* | MDA-MB-231 | Breast Cancer | IC50: 8.3 µM | tcmjc.com |

\Nujiangefolin D is a structurally similar analogue of this compound.*

Gene Expression and Proteomic Profiling in Response to this compound Treatment

Gene expression profiling provides a global picture of cellular function by measuring the activity of thousands of genes at once. Similarly, proteomics analyzes the entire protein complement of a cell, offering insights into functions, structures, and interactions. These high-throughput techniques can reveal how cells respond to treatment with a compound like this compound.

As of now, comprehensive studies involving gene expression profiling (e.g., using microarray or RNA-Seq) or large-scale proteomic analyses to characterize the global cellular response to this compound treatment have not been published in the available scientific literature. Such studies would be invaluable for identifying the full spectrum of genes and proteins affected by the compound, uncovering novel mechanisms of action, and discovering potential biomarkers of response.

In Vivo Preclinical Efficacy Studies of this compound in Animal Models

In vivo preclinical studies in animal models are a critical step in drug development, designed to assess the efficacy and antitumor activity of a novel agent in a living organism. These studies provide essential data that helps bridge the gap between in vitro findings and potential clinical applications.

References in scientific literature suggest that this compound has been evaluated in in vivo models. These studies are fundamental to understanding how the compound behaves within a complex biological system and its potential to affect tumor growth in an established disease model.

Assessment of this compound Efficacy in Established Disease Models (e.g., Xenograft Models)

Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a widely used platform for evaluating the in vivo efficacy of anticancer compounds. These models allow researchers to study the growth of human tumors and their response to therapeutic interventions in a living animal.

This compound has been assessed in a xenograft model system. Specifically, its effects have been studied in models involving B16-LU8 and C-26 tumor cell lines. Such studies are crucial for determining the potential of this compound to inhibit tumor growth in vivo, providing a more comprehensive understanding of its therapeutic potential beyond cell-based assays.

Pharmacokinetic and Pharmacodynamic Characterization of this compound in Animal Systems

Comprehensive in-vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models have not been published. nih.govallucent.commsdmanuals.comevotec.comnuvisan.comenamine.net The characterization of a compound's journey through and effects on a living organism is a critical step in drug development. allucent.commsdmanuals.com Such studies typically involve administering the compound to animal models, like rats or mice, and analyzing biological samples over time to determine key parameters. nih.govenamine.netnih.gov

Pharmacokinetic studies would aim to determine the concentration of this compound in the body over time, revealing how it is absorbed, distributed to various tissues, metabolized into other substances, and ultimately excreted. evotec.com Pharmacodynamic assessments would focus on the biochemical and physiological effects of the compound on the body, establishing the relationship between its concentration and the observed biological response. allucent.commsdmanuals.com At present, specific values for parameters such as bioavailability, half-life, volume of distribution, and clearance for this compound in any animal model are not available in the literature.

Metabolite Identification and Profiling of this compound in Biological Matrices (Animal)

There is no specific information available regarding the metabolite identification and profiling of this compound in animal biological matrices such as plasma, urine, or feces. mdpi.com The process of drug metabolism involves the biochemical modification of compounds by living organisms, usually through specialized enzymatic systems. frontiersin.orgnmbu.no Identifying the resulting metabolites is crucial, as they can have their own biological activity or toxicity profiles. nih.govnih.gov

Metabolite profiling studies are essential to understand the complete fate of a drug in the body and to ensure that any major metabolites are also assessed for safety and efficacy. nih.gov This type of analysis is a standard component of preclinical development for new chemical entities. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs and Derivatives

While this compound belongs to the class of polycyclic polyprenylated acylphloroglucinols (PPAPs), a group of natural products for which some structure-activity relationship (SAR) studies have been conducted, specific and detailed SAR analyses for this compound and its direct analogs are not well-documented. tcmjc.comresearchgate.netoncodesign-services.comfrontiersin.orgcollaborativedrug.com SAR studies are fundamental for optimizing lead compounds by identifying which parts of a molecule are essential for its biological activity and which can be modified to improve properties like potency and selectivity. oncodesign-services.comcollaborativedrug.com

This compound was first isolated from the fruits of Garcinia nujiangensis, along with related compounds like nujiangefolin B and nujiangefolin C. uky.eduacs.org Although these compounds represent a collection of natural analogs, a systematic study correlating their structural differences with their biological activities has not been published.

Elucidation of Key Structural Motifs for this compound Biological Activity

Research has not yet elucidated the specific structural motifs of this compound that are critical for its observed biological activity. The compound possesses a complex polycyclic core derived from a phloroglucinol (B13840) precursor, which is characteristic of PPAPs. uky.edu This core and its associated prenyl groups are generally understood to be important for the bioactivity of this class of compounds, but a detailed breakdown of the essential features for this compound itself is not available. tcmjc.comrhhz.net

This compound has demonstrated moderate cytotoxic effects against several human cancer cell lines, including HeLa, PANC-1, and MDA-MB-231. uky.edusmolecule.com A related compound, nujiangefolin D, is suggested to exert its antitumor effects through the inhibition of the mTOR signaling pathway. uky.edurhhz.netnih.gov It is plausible that this compound shares a similar mechanism, but the precise molecular interactions and the key structural components driving this activity have not been confirmed.

Advanced Analytical and Bioanalytical Methodologies for Nujiangefolin a Research

Development and Validation of Quantitative Analytical Methods for Nujiangefolin A

The accurate quantification of this compound in various samples is fundamental for research and potential future applications. This relies on the development and validation of robust analytical methods.

Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS) for this compound Quantification in Complex Samples

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector, and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of this compound. These techniques were instrumental in the initial screening and isolation of related compounds from the fruits of Garcinia nujiangensis. uky.edu

A combined LC-MS and LC-PDA approach has been successfully used to screen for new polycyclic polyprenylated acylphloroglucinols. uky.edu For instance, in the analysis of extracts from G. nujiangensis, an Agilent 1200 Series HPLC system equipped with a Zorbax SB-C18 column (4.6 × 250 mm, 5 µm) was utilized. uky.edu This setup, which included a multiple wavelength diode array detector and a mass spectrometer with an electrospray ionization (ESI) source, proved effective in identifying compounds of interest. uky.edu

While specific validated quantitative methods for this compound are not extensively detailed in the public domain, the methods used for its analogue, nujiangefolin D, provide a strong foundation. The initial identification of this compound was based on its characteristic UV absorption peaks. uky.edu The structural similarities between this compound and its analogues suggest that similar chromatographic conditions can be adapted for its quantification. uky.edu The purification of these compounds often involves semi-preparative HPLC, indicating the scalability of the chromatographic method. uky.edu

Table 1: Chromatographic Systems Used in the Analysis of Nujiangefolin Congeners

| Parameter | Specification |

|---|---|

| Analytical HPLC System | Agilent 1200 Series uky.edu |

| Analytical Column | Zorbax SB-C18 (4.6 × 250 mm, 5 µm) uky.edu |

| Semi-preparative Column | Zorbax SB-C18 (9.4 × 250 mm, 5 µm) uky.edu |

| Detectors | Multiple Wavelength Diode Array Detector (DAD), Mass Spectrometry (MS) with ESI source uky.edu |

Spectroscopic Methods for this compound Detection and Characterization

Spectroscopic methods are indispensable for the structural elucidation and detection of this compound.

UV Spectroscopy: this compound exhibits characteristic ultraviolet (UV) absorption maxima at approximately 266 nm and 322 nm. uky.edu This property is utilized in its detection following chromatographic separation using a PDA or UV detector. uky.edu

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is critical for determining the molecular formula of this compound and its analogues. For a related compound, nujiangefolin D, HRESIMS in the negative ion mode was used to deduce its molecular formula. uky.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, HSQC, HMBC, and NOESY, have been pivotal in the complete structural elucidation of compounds in the nujiangefolin family. uky.edu The NMR data for this compound are noted to be similar to those of nujiangefolin D, indicating a shared core carbon skeleton. uky.edu

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Observation for this compound / Congeners |

|---|---|

| UV Spectroscopy | Absorption maxima (λmax) at ~266 and 322 nm uky.edu |

| Mass Spectrometry | HRESIMS used for molecular formula determination uky.edu |

| NMR Spectroscopy | 1D and 2D NMR used for structural elucidation uky.edu |

Bioanalytical Methodologies for this compound in Biological Matrices (Preclinical)

To understand the pharmacokinetic and pharmacodynamic properties of this compound, robust bioanalytical methods for its quantification in biological samples are required.

Challenges and Strategies for this compound Bioanalysis

While specific bioanalytical methods for this compound have not been published, several challenges can be anticipated based on its chemical nature. As a polyprenylated acylphloroglucinol, it is a relatively complex and lipophilic molecule, which can lead to issues with extraction efficiency and matrix effects in biological samples such as plasma, urine, or tissue homogenates.

A common strategy to overcome these challenges involves liquid-liquid extraction or solid-phase extraction for sample clean-up, followed by a sensitive detection method like LC-MS/MS. The development of such a method would require careful optimization of extraction solvents, pH, and chromatographic conditions to ensure high recovery and minimal interference from endogenous components. The use of an appropriate internal standard would also be crucial for accurate quantification.

Advanced Imaging Techniques for this compound Localization and Distribution Studies in Cellular or Tissue Models

Currently, there is no publicly available research detailing the use of advanced imaging techniques for the localization and distribution studies of this compound in cellular or tissue models. Such studies, which could involve techniques like fluorescence microscopy with a labeled version of the compound or mass spectrometry imaging, would be a valuable area for future research. These methods could provide critical insights into the compound's cellular uptake, subcellular distribution, and target engagement, further elucidating its mechanism of action.

Future Directions and Emerging Research Avenues for Nujiangefolin a

Rational Design and Optimization of Nujiangefolin A Derivatives for Enhanced Potency and Selectivity

A crucial area of future research will be the rational design and synthesis of this compound derivatives to improve its therapeutic index. Molecular hybridization, a strategy that combines the structural features of this compound with other pharmacologically active scaffolds, such as non-steroidal anti-inflammatory drugs (NSAIDs), presents a promising approach to developing novel anti-inflammatory agents with potentially reduced toxicity. nih.gov The synthesis of various esterified derivatives, particularly at key positions on the diterpenoid skeleton, has been shown to significantly influence the cytotoxic activity of related compounds against cancer cell lines. nih.govacs.org

Future structure-activity relationship (SAR) studies will be essential to guide these synthetic efforts. By systematically modifying functional groups on the this compound core, researchers can identify the key structural motifs responsible for its biological activity. This knowledge will enable the design of derivatives with enhanced potency and, critically, improved selectivity towards specific molecular targets, thereby minimizing off-target effects.

Table 1: Hypothetical this compound Derivatives and Their Projected Potency

| Derivative | Modification | Projected IC50 (µM) on Target X |

|---|---|---|

| NJA-001 | Acetylation at C-8 | 5.2 |

| NJA-002 | Benzoylation at C-14 | 2.8 |

| NJA-003 | Hybrid with Ibuprofen | 1.5 (with synergistic anti-inflammatory effect) |

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) in this compound Mechanistic Studies

To gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound, the integration of "omics" technologies is indispensable. Transcriptomics can reveal genome-wide changes in gene expression in response to this compound treatment, identifying key signaling pathways and regulatory networks that are modulated by the compound. mdpi.com Similarly, metabolomics can provide a comprehensive snapshot of the metabolic alterations induced by this compound, offering insights into its impact on cellular metabolism. nih.gov

The combined analysis of transcriptomic and metabolomic data can elucidate the complex interplay between gene expression and metabolic pathways, providing a holistic view of the cellular response to this compound. mdpi.com This multi-omics approach will be instrumental in identifying novel molecular targets and biomarkers associated with the therapeutic effects of this compound.

Exploration of Synergistic Effects of this compound with Other Bioactive Compounds

The investigation of synergistic interactions between this compound and other bioactive compounds holds significant promise for enhancing therapeutic efficacy and overcoming drug resistance. For instance, certain diterpenoid alkaloids have demonstrated synergistic effects with morphine, augmenting its analgesic properties while mitigating tolerance development. nih.gov Exploring combinations of this compound with existing chemotherapeutic agents could lead to more effective cancer treatments with reduced side effects.

Systematic screening of this compound in combination with a library of known drugs and natural products will be a key strategy to identify synergistic pairings. Such studies could reveal novel therapeutic strategies for a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

Computational Chemistry and Molecular Modeling for Deeper Insights into this compound-Target Interactions

Computational chemistry and molecular modeling are powerful tools for elucidating the interactions between this compound and its biological targets at an atomic level. nih.gov Molecular docking studies can predict the binding modes of this compound within the active sites of target proteins, providing insights into the structural basis of its activity. mdpi.com These computational models can guide the rational design of more potent and selective derivatives.

Furthermore, quantitative structure-activity relationship (QSAR) studies can establish mathematical models that correlate the structural features of this compound and its analogs with their biological activities. cyberleninka.ru These models can be used to predict the activity of virtual compounds, accelerating the discovery of new drug candidates.

Investigation of Unexplored Biological Activities and Mechanistic Pathways of this compound

While the initial biological activities of this compound may be known, it is highly probable that this complex natural product possesses a broader spectrum of pharmacological effects. Diterpenoid alkaloids as a class exhibit a wide range of biological activities, including anti-inflammatory, analgesic, neuroprotective, antiarrhythmic, and antitumor effects. nih.govnih.gov Therefore, a comprehensive screening of this compound against a diverse panel of biological targets and disease models is warranted.

This exploration could uncover novel therapeutic applications for this compound in areas such as neurodegenerative diseases, cardiovascular disorders, and viral infections. Elucidating the mechanistic pathways underlying any newly discovered activities will be crucial for their translation into clinical applications.

Table 2: Potential Unexplored Biological Activities of this compound

| Biological Activity | Potential Mechanism of Action |

|---|---|

| Neuroprotective | Modulation of ion channels, inhibition of neuroinflammation |

| Antiviral | Inhibition of viral replication enzymes, interference with viral entry |

| Cardioprotective | Regulation of cardiac ion channels, reduction of oxidative stress |

Sustainable Production Strategies for this compound and Analogs (e.g., Metabolic Engineering of Source Organisms, In Vitro Plant Cell Culture)

The natural abundance of many diterpenoid alkaloids is often low, posing a challenge for their large-scale production. mdpi.com To address this, the development of sustainable production strategies for this compound and its analogs is a critical future direction. Metabolic engineering of the source organism, or a heterologous host such as yeast or bacteria, offers a promising approach to enhance the biosynthesis of this compound. nih.gov By identifying and overexpressing the key enzymes in the biosynthetic pathway, it may be possible to significantly increase yields.

In vitro plant cell culture provides another viable alternative for the controlled and sustainable production of this compound, independent of geographical and climatic constraints. Furthermore, the application of green chemistry principles, such as the use of supercritical fluid extraction, can lead to more environmentally friendly methods for the isolation and purification of this compound. rsc.org

常见问题

Q. What are the key spectroscopic techniques for identifying and characterizing Nujiangefolin A?

this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HR-MS), and electronic circular dichroism (ECD). For example, its relative configuration is determined via NOESY correlations (e.g., H-31/H-15 and H-14/H-16 interactions), while absolute configuration is resolved by comparing experimental and calculated ECD spectra . UV and IR spectroscopy are also employed to confirm functional groups and chromophores .

Q. How is this compound isolated from natural sources like Garcinia nujiangensis?

Isolation involves a multi-step process:

- Extraction : Use of methanol or ethanol for polyprenylated acylphloroglucinol (PPAP) extraction.

- Screening : LC-PDA and LC-MS for preliminary identification of PPAPs.

- Purification : Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC to isolate this compound from co-occurring analogues (e.g., nujiangefolins B–D) .

- Validation : Comparison of spectral data with literature values (e.g., Xia et al., 2012) to confirm identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

Contradictions (e.g., conflicting NOESY correlations or ECD results) require iterative validation:

- Cross-technique validation : Combine NMR (e.g., NOESY, COSY) with computational methods (ECD calculations) to resolve stereochemical ambiguities .

- Comparative analysis : Benchmark against structurally similar compounds (e.g., symphonone H or garcimultiflorones) to identify discrepancies in substituent effects .

- Reproducibility : Ensure experimental conditions (e.g., solvent, concentration) match literature protocols to minimize artifacts .

Q. What experimental strategies are recommended for studying this compound’s bioactivity in cancer models?

- In vitro assays : Use cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity via MTT assays. Include positive controls (e.g., doxorubicin) and report IC₅₀ values with statistical validation (p < 0.05) .

- Mechanistic studies : Employ Western blotting or qPCR to assess pathways (e.g., STAT3 suppression) implicated in antitumor activity .

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to establish potency and selectivity .

Q. How can synthetic challenges in this compound’s total synthesis be addressed?

Key challenges include the polycyclic core and stereochemical complexity. Methodological solutions:

- Retrosynthetic planning : Prioritize late-stage functionalization to simplify early steps.

- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis for challenging centers (e.g., C-12S and C-22R) .

- Scalable intermediates : Optimize protecting groups (e.g., TBS ethers) to enhance stability during multi-step synthesis .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported bioactivity data for this compound?

- Meta-analysis : Compare data across studies (e.g., IC₅₀ values in different cell lines) and identify variables (e.g., assay protocols, purity of compounds) .

- Replication : Reproduce experiments using identical materials (e.g., compound batches from original studies) .

- Transparency : Disclose full experimental details (e.g., cell passage numbers, incubation times) in supplementary materials to enable replication .

Methodological Best Practices

Table 1 : Key Characterization Data for this compound (Hypothetical Example)

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.72 (s, H-15), δ 2.45 (m, H-31) | |

| ¹³C NMR | δ 207.8 (C=O), δ 78.3 (C-12) | |

| HR-ESIMS | m/z 615.3316 ([M+H]⁺) | |

| ECD (MeOH) | Positive Cotton effect at 266 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。